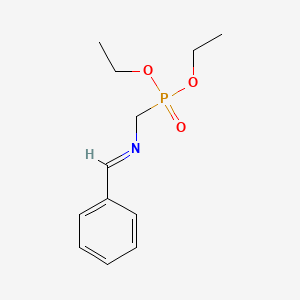
potassium;2-methylpropan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “potassium;2-methylpropan-2-olate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis. Carbonyldiimidazole is particularly valuable for its role in peptide synthesis, where it acts as a coupling agent. It is also employed in the preparation of esters, amides, and other carbonyl-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield crystalline Carbonyldiimidazole in approximately 90% yield .
Industrial Production Methods
Industrial production of Carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazole-based alcohols.
Substitution: It readily participates in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild conditions.
Major Products
Esters: Formed by reacting Carbonyldiimidazole with alcohols.
Amides: Produced by reacting with amines.
Imidazole Derivatives: Result from various oxidation and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in peptide synthesis and in the preparation of esters and amides.
Biology: Employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Carbonyldiimidazole acts as a coupling agent by facilitating the formation of carbonyl-containing compounds. It reacts with nucleophiles to form reactive intermediates, which then undergo further reactions to yield the desired products. The molecular targets include hydroxyl, amino, and thiol groups, which are activated by Carbonyldiimidazole to form esters, amides, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Carbonyldiimidazole is unique compared to other coupling agents due to its high reactivity and versatility. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis but less reactive than Carbonyldiimidazole.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with different solubility properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Water-soluble coupling agent used in aqueous conditions.
Carbonyldiimidazole stands out for its ability to form stable intermediates and its broad applicability in various synthetic processes.
Eigenschaften
IUPAC Name |
potassium;2-methylpropan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYRYFBWFDTMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one](/img/structure/B7766854.png)










![Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)

